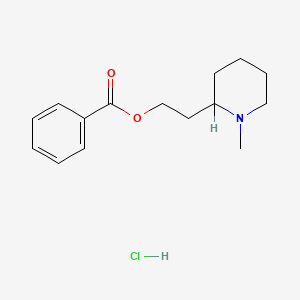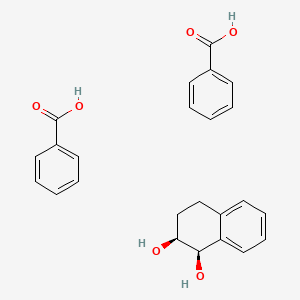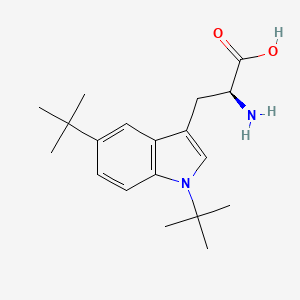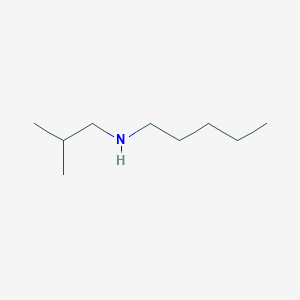
1-Pentanamine, N-(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanamine, N-(2-methylpropyl)- is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom. The structure of 1-Pentanamine, N-(2-methylpropyl)- includes a pentyl group and an isobutyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Pentanamine, N-(2-methylpropyl)- can be synthesized through several methods. One common method involves the reaction of 1-bromopentane with isobutylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the isobutylamine group.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentanamine, N-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or amides.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds, amides.
Reduction: Primary amines, reduced derivatives.
Substitution: Alkylated or acylated amines.
Applications De Recherche Scientifique
1-Pentanamine, N-(2-methylpropyl)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-Pentanamine, N-(2-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanamine, N-(2-methylpropyl)-: Similar structure but with a butyl group instead of a pentyl group.
1-Hexanamine, N-(2-methylpropyl)-: Similar structure but with a hexyl group instead of a pentyl group.
1-Pentanamine, N-(2-ethylpropyl)-: Similar structure but with an ethyl group instead of a methyl group on the isobutyl group.
Uniqueness
1-Pentanamine, N-(2-methylpropyl)- is unique due to its specific alkyl group arrangement, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain chemical syntheses and applications where specific structural features are required.
Propriétés
Numéro CAS |
78579-55-2 |
|---|---|
Formule moléculaire |
C9H21N |
Poids moléculaire |
143.27 g/mol |
Nom IUPAC |
N-(2-methylpropyl)pentan-1-amine |
InChI |
InChI=1S/C9H21N/c1-4-5-6-7-10-8-9(2)3/h9-10H,4-8H2,1-3H3 |
Clé InChI |
DZAGFVTUFXZPNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


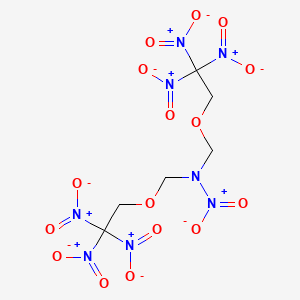
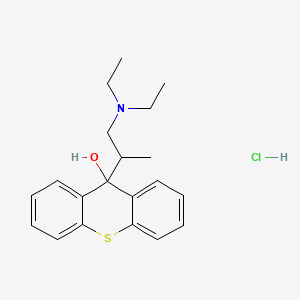

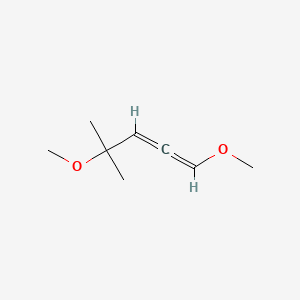
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
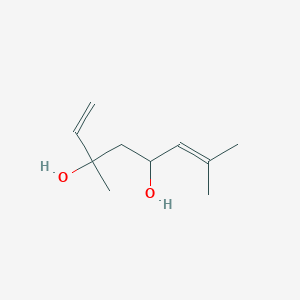
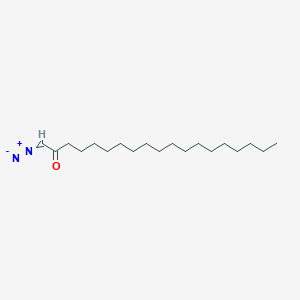
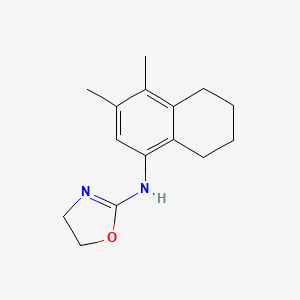
![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)
![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)
